molecular formula C15H15N B14662865 5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene CAS No. 37877-95-5

5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene

Katalognummer: B14662865
CAS-Nummer: 37877-95-5
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: OOXXFNWVXVGVGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azatricyclo(82224,7)hexadeca-4,6,10,12,13,15-hexaene is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene involves its interaction with specific molecular targets. These interactions can affect various pathways, including enzymatic reactions and signal transduction processes. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dimethyl-
  • Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-
  • Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene, 5,11-dimethyl-

Uniqueness

5-Azatricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene is unique due to the presence of the nitrogen atom in its structure, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where nitrogen-containing compounds are required.

Eigenschaften

CAS-Nummer

37877-95-5

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

5-azatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C15H15N/c1-3-13-4-2-12(1)5-6-14-8-10-15(9-7-13)16-11-14/h1-4,8,10-11H,5-7,9H2

InChI-Schlüssel

OOXXFNWVXVGVGF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CN=C(CCC3=CC=C1C=C3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.